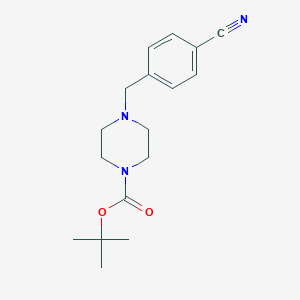

1-Boc-4-(4-Cyanobenzyl)piperazine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ethyltricosanoat kann durch die Veresterung von Tricosansäure mit Ethanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten .

Industrielle Produktionsmethoden: In einem industriellen Umfeld beinhaltet die Produktion von Ethyltricosanoat den gleichen Veresterungsprozess, jedoch in größerem Maßstab. Die Reaktion wird in großen Reaktoren mit kontinuierlichem Rühren und Temperaturregelung durchgeführt, um Ausbeute und Reinheit zu optimieren. Das Produkt wird dann durch Destillation oder Rekristallisation gereinigt .

Arten von Reaktionen:

Oxidation: Ethyltricosanoat kann Oxidationsreaktionen eingehen, um entsprechende Alkohole und Säuren zu bilden.

Reduktion: Die Reduktion von Ethyltricosanoat kann Tricosanol ergeben.

Substitution: Die Estergruppe in Ethyltricosanoat kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Tricosansäure und Tricosanol.

Reduktion: Tricosanol.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Ethyltricosanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Standard für die Analyse von Lipidmischungen in der Gaschromatographie verwendet.

Medizin: Untersucht auf seine potenzielle Rolle bei der Reduzierung der hämolytischen Aktivität bakterieller Toxine.

5. Wirkmechanismus

Ethyltricosanoat übt seine Wirkungen aus, indem es mit Lipidmembranen interagiert. Die freie Säureform von Ethyltricosanoat reduziert die hämolytische Aktivität des Staphylococcus aureus Delta-Toxins auf menschliche Erythrozyten, indem sie sich in die Lipiddoppelschicht integriert und die Fähigkeit des Toxins stört, Zellen zu lysieren . Die genauen molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, werden derzeit noch untersucht.

Ähnliche Verbindungen:

Methyltricosanoat: Ein weiterer Ester der Tricosansäure, der ähnlich in der Lipidanalyse verwendet wird.

Ethylaarachidat: Ein Ethylester der Arachidonsäure, der in ähnlichen Anwendungen verwendet wird.

Ethylstearat: Ein Ethylester der Stearinsäure, der auch in der Lipidanalyse und in der Aromaindustrie verwendet wird.

Einzigartigkeit: Ethyltricosanoat ist aufgrund seiner spezifischen Kettenlänge und seines Vorkommens in bestimmten Lebermoosen einzigartig. Seine Fähigkeit, die hämolytische Aktivität bakterieller Toxine zu reduzieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Ethyl Tricosanoate exerts its effects by interacting with lipid membranes. The free acid form of Ethyl Tricosanoate reduces the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes by integrating into the lipid bilayer and disrupting the toxin’s ability to lyse cells . The exact molecular targets and pathways involved in this process are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Methyl Tricosanoate: Another ester of tricosanoic acid, used similarly in lipid analysis.

Ethyl Arachidate: An ethyl ester of arachidic acid, used in similar applications.

Ethyl Stearate: An ethyl ester of stearic acid, also used in lipid analysis and flavor industry.

Uniqueness: Ethyl Tricosanoate is unique due to its specific chain length and its presence in certain liverworts. Its ability to reduce the hemolytic activity of bacterial toxins sets it apart from other similar compounds .

Biologische Aktivität

1-Boc-4-(4-Cyanobenzyl)piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural modifications that enhance its pharmacological properties, making it a subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.4 g/mol

- CAS Number : 849237-14-5

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution or reductive amination techniques. The compound can be synthesized by reacting 1-Boc-piperazine with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile. Alternatively, reductive amination can be performed using 4-cyanobenzaldehyde with a reducing agent like sodium borohydride.

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the piperazine structure yield compounds with promising anticancer properties, particularly against liver, breast, colon, gastric, and endometrial cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Liver Cancer | X | |

| Breast Cancer | Y | |

| Colon Cancer | Z | |

| Gastric Cancer | A | |

| Endometrial Cancer | B |

Neuropharmacological Effects

Some derivatives of this compound have shown potential in modulating neurotransmitter systems linked to mood regulation. This suggests possible applications in treating depression and anxiety disorders.

The mechanism by which piperazine derivatives exert their biological effects varies depending on their structure and target. For instance, certain compounds have been noted to inhibit sirtuins, which are involved in cellular regulation and cancer progression. Additionally, molecular docking studies indicate that these compounds can form stable complexes with biological targets, enhancing their efficacy as inhibitors.

Case Studies and Research Findings

A series of studies have explored the biological activity of piperazine derivatives:

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of piperazine derivatives revealed that specific structural modifications significantly enhance their activity against cancer cell lines. The study highlighted the importance of substituents on the piperazine ring in determining the compound's efficacy.

- Neuropharmacological Study : Another research effort focused on the antidepressant potential of piperazine derivatives. The findings suggested that these compounds could influence serotonin and dopamine pathways, indicating their potential for mood modulation.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECAOSXCPXBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593318 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849237-14-5 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.